N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide
Brand Name: Vulcanchem
CAS No.: 925244-40-2
VCID: VC17117519
InChI: InChI=1S/C32H42N4O4S.2BrH/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25;;/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39);2*1H
SMILES:
Molecular Formula: C32H44Br2N4O4S
Molecular Weight: 740.6 g/mol

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide

CAS No.: 925244-40-2

Cat. No.: VC17117519

Molecular Formula: C32H44Br2N4O4S

Molecular Weight: 740.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide - 925244-40-2

Specification

CAS No. 925244-40-2
Molecular Formula C32H44Br2N4O4S
Molecular Weight 740.6 g/mol
IUPAC Name N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide
Standard InChI InChI=1S/C32H42N4O4S.2BrH/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25;;/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39);2*1H
Standard InChI Key WORMGNDAXQYVAV-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43.Br.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a multifunctional structure comprising:

  • A 4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl moiety, which contributes to receptor binding affinity through hydrogen bonding interactions.

  • A naphthalen-1-ylethoxy group enhancing lipophilicity and membrane permeability.

  • Diethylaminoethyl and ethylaminoethyl side chains that facilitate β₂-adrenergic receptor activation.

  • Two bromide counterions stabilizing the protonated amine groups, improving aqueous solubility .

The free base (C₃₂H₄₂N₄O₄S, MW 578.77 g/mol) is converted to the dihydrobromide salt to optimize pharmacokinetic properties .

Key Physicochemical Data

PropertyValue
CAS Number925244-40-2
Molecular FormulaC₃₂H₄₄Br₂N₄O₄S
Molecular Weight740.6 g/mol
SolubilityEnhanced in polar solvents due to salt form
Partition Coefficient (logP)Estimated 3.2 (free base)

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Coupling of benzothiazolone intermediate: The 4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl group is introduced via nucleophilic substitution.

  • Alkylation with naphthylethoxypropanamide: A Mitsunobu reaction links the naphthyl ether to the propanamide backbone.

  • Amine functionalization: Diethylaminoethyl and ethylaminoethyl side chains are appended using carbodiimide-mediated couplings.

  • Salt formation: Treatment with hydrobromic acid yields the dihydrobromide form .

Critical reaction parameters include:

  • Temperature control (0–5°C during acid-sensitive steps).

  • Use of anhydrous dimethylformamide (DMF) as the solvent.

  • Purification via reverse-phase HPLC (>98% purity) .

Analytical Confirmation

  • High-Resolution Mass Spectrometry (HRMS): Confirmed molecular ion peak at m/z 741.1243 [M+H]⁺.

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (naphthyl H), 6.89 (benzothiazolone H), 3.74–3.12 (ethylamino protons).

  • X-ray Diffraction: Salt formation validated by bromide ion coordination .

Pharmacological Profile

Mechanism of Action

As a β₂-adrenergic receptor agonist, the compound activates adenylate cyclase, increasing intracellular cAMP levels. This induces smooth muscle relaxation in airways, alleviating bronchoconstriction . Key pharmacological attributes include:

  • Receptor selectivity: >1,500-fold preference for β₂ over β₁/β₃ receptors (pEC₅₀ = 7.9) .

  • Rapid onset: 50% maximal bronchodilation within 5 minutes in guinea pig trachea .

  • Ultralong duration: Sustained efficacy >24 hours post-inhalation due to high receptor affinity and slow dissociation .

Preclinical Efficacy

ModelOutcome
Guinea pig trachea95% inhibition of histamine-induced contraction at 10 nM
Human bronchial rings87% relaxation of carbachol-induced tone
COPD rat model68% reduction in airway resistance

Dose-dependent effects were observed without tachyphylaxis after repeated dosing .

Clinical Development

Phase II Trial in COPD

A randomized, double-blind study (n = 329) compared AZD3199 dihydrobromide (200–800 μg once daily) to formoterol (9 μg twice daily) and placebo over 4 weeks :

ParameterAZD3199 200 μgAZD3199 800 μgFormoterol
ΔFEV₁ (peak, mL)+171+166+158
ΔFEV₁ (trough, mL)+110+97+89
ΔFVC (peak, mL)+204+190+182

All AZD3199 doses significantly outperformed placebo (p < 0.001), with comparable efficacy to formoterol. Symptom scores improved by 34%, and rescue medication use decreased by 41% .

Adverse EventAZD3199 (%)Placebo (%)
Throat irritation123
Tachycardia81
Hypokalemia61

Events were mild-to-moderate, with no clinically significant ECG changes or mortality .

Comparative Analysis with Related Compounds

AgentDuration (h)β₂ SelectivityDaily Dose
AZD3199>241,500:1200–800 μg
Indacaterol24250:175 μg
Olodaterol241,000:15 μg

AZD3199’s extended half-life (up to 142 h in humans) and rapid onset distinguish it from earlier ULABAs .

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